1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl-
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Overview
Description
1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- is an organic compound belonging to the indene family It is characterized by its unique structure, which includes multiple methyl groups attached to the indene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- typically involves the cyclization of substituted phenylbutanoic acids followed by reduction and dehydration steps. For instance, substituted 4-nitro-3-phenylbutanoic acid can be cyclized to form nitromethylindanone, which is then reduced to alcohol and dehydrated to yield nitromethylindene. This intermediate is further hydrogenated over palladium on carbon (Pd/C) to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1H-Indene, 2,3-dihydro-1,1,2,3,3-pentamethyl-
- 1H-Indene, 2,3-dihydro-1,1,4,5-tetramethyl-
- 1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-
Comparison: 1H-Indene, 2,3-dihydro-1,1,2,2,3,3,5-heptamethyl- is unique due to its higher degree of methylation compared to similar compoundsFor example, the heptamethyl derivative may exhibit different solubility, stability, and biological activity compared to its less methylated counterparts .
Properties
CAS No. |
66325-05-1 |
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Molecular Formula |
C16H24 |
Molecular Weight |
216.36 g/mol |
IUPAC Name |
1,1,2,2,3,3,5-heptamethylindene |
InChI |
InChI=1S/C16H24/c1-11-8-9-12-13(10-11)15(4,5)16(6,7)14(12,2)3/h8-10H,1-7H3 |
InChI Key |
MITMGGRYHBLTHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(C(C2(C)C)(C)C)(C)C |
Origin of Product |
United States |
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